molecular formula C32H46FN5O11 B6303562 Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone CAS No. 1926163-61-2

Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone

Cat. No.: B6303562
CAS No.: 1926163-61-2
M. Wt: 695.7 g/mol
InChI Key: ANTIWMNLIROOQF-CNKNRCHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone is a synthetic compound known for its role as a cell-permeable inhibitor of caspase-2. Caspase-2 is an enzyme involved in the process of apoptosis, or programmed cell death. This compound is often used in biochemical research to study the mechanisms of apoptosis and to develop potential therapeutic agents for diseases where apoptosis is dysregulated, such as cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The general synthetic route includes:

    Protection of Amino Acids: The amino acids are protected using suitable protecting groups to prevent unwanted reactions.

    Peptide Bond Formation: The protected amino acids are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired peptide.

    Fluoromethylketone Addition: The final step involves the addition of the fluoromethylketone group to the peptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of automated peptide synthesizers to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The fluoromethylketone group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced derivatives with modified functional groups.

Scientific Research Applications

Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone is widely used in scientific research, particularly in the fields of:

    Chemistry: Studying the chemical properties and reactivity of fluoromethylketone-containing peptides.

    Biology: Investigating the role of caspase-2 in apoptosis and other cellular processes.

    Medicine: Developing potential therapeutic agents for diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.

    Industry: Used in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The compound exerts its effects by inhibiting caspase-2 through competitive and irreversible inhibition. Caspase-2 is a cysteine protease that plays a crucial role in the initiation of apoptosis. By binding to the active site of caspase-2, Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone prevents the enzyme from cleaving its substrates, thereby inhibiting the apoptotic process.

Comparison with Similar Compounds

Similar Compounds

    Z-Ile-Glu(OMe)-Thr-Asp(OMe)-fluoromethylketone: Another caspase inhibitor with a similar structure but different amino acid sequence.

    Z-Leu-Glu(OMe)-His-Asp(OMe)-fluoromethylketone: Inhibits different caspases and has distinct biological effects.

Uniqueness

Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone is unique due to its specific inhibition of caspase-2, making it a valuable tool for studying the role of this enzyme in apoptosis. Its cell-permeable nature allows it to be used in various cellular and in vivo studies, providing insights into the mechanisms of apoptosis and potential therapeutic applications.

Properties

IUPAC Name

methyl 5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-4-methoxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46FN5O11/c1-17(2)26(30(44)34-19(5)28(42)35-21(23(39)15-33)13-24(40)47-6)37-29(43)22(14-25(41)48-7)36-31(45)27(18(3)4)38-32(46)49-16-20-11-9-8-10-12-20/h8-12,17-19,21-22,26-27H,13-16H2,1-7H3,(H,34,44)(H,35,42)(H,36,45)(H,37,43)(H,38,46)/t19-,21?,22-,26-,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTIWMNLIROOQF-CNKNRCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC(=O)OC)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46FN5O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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